(R)-(+)-1-(4-Methylphenyl)ethylamine: A Comprehensive Technical Guide
(R)-(+)-1-(4-Methylphenyl)ethylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-1-(p-tolyl)ethylamine, is a chiral primary amine of significant interest in the fields of pharmaceutical sciences and asymmetric synthesis. Its unique stereochemical properties make it a valuable building block for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics where the chirality of a molecule can profoundly influence its pharmacological activity and safety profile. This technical guide provides an in-depth overview of the chemical and physical properties of (R)-(+)-1-(4-Methylphenyl)ethylamine, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action in biological systems.
Chemical and Physical Properties
(R)-(+)-1-(4-Methylphenyl)ethylamine is a colorless to light yellow liquid at room temperature.[1] Its core structure consists of a 4-methylphenyl group attached to an ethylamine backbone, with a stereogenic center at the carbon atom bonded to the amino group.[1] The "(R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates its dextrorotatory nature, meaning it rotates plane-polarized light to the right.[1]
Data Presentation: Quantitative Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N | [2][3][4] |
| Molecular Weight | 135.21 g/mol | [2][3][4] |
| CAS Number | 4187-38-6 | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 205 °C (lit.) | [2] |
| Density | 0.919 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.521 (lit.) | [2] |
| Optical Rotation [α]20/D | +37° (neat) | [2] |
| Flash Point | 180 °F (82.2 °C) | [2] |
| pKa | 9.20 ± 0.10 (Predicted) | [2] |
| Melting Point | < -20 °C | [2] |
Experimental Protocols
Synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine from (R)-N-[1-(4-methylphenyl)ethyl]acetamide
This protocol describes the deacetylation of (R)-N-[1-(4-methylphenyl)ethyl]acetamide to yield (R)-(+)-1-(4-Methylphenyl)ethylamine.
Materials:
-
(R)-N-[1-(4-methylphenyl)ethyl]acetamide
-
n-Butanol
-
Potassium hydroxide (KOH)
-
Water
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1 gram of (R)-N-[1-(4-methylphenyl)ethyl]acetamide, 2 grams of n-butanol, and 0.63 grams of potassium hydroxide.[2]
-
Heat the mixture to 100 °C and maintain this temperature for 24 hours under constant stirring.[2]
-
After 24 hours, cool the reaction mixture to 10-20 °C.[2]
-
Add water to the cooled mixture and stir for 30 minutes.[2]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and concentrate it to remove the n-butanol.[2]
-
Purify the crude product by vacuum distillation (80-100 °C) using a packed column to obtain (R)-(+)-1-(4-Methylphenyl)ethylamine.[2]
Expected Yield and Purity:
Asymmetric Reductive Amination of 4-Methylacetophenone
This method provides a direct route to chiral primary amines from ketones. While specific catalysts and conditions can vary, the general procedure involves the in-situ formation of an imine from 4-methylacetophenone and an ammonia source, followed by stereoselective reduction.
Materials:
-
4-Methylacetophenone
-
Ammonia source (e.g., ammonium formate, ammonia gas)
-
Chiral catalyst (e.g., a transition metal complex with a chiral ligand, such as a Ru-BINAP derivative)
-
Reducing agent (e.g., hydrogen gas, formic acid)
-
Anhydrous solvent (e.g., methanol, isopropanol)
-
High-pressure reaction vessel (if using hydrogen gas)
General Procedure:
-
In a suitable reaction vessel, dissolve 4-methylacetophenone and the chiral catalyst in the anhydrous solvent.
-
Introduce the ammonia source into the reaction mixture.
-
Introduce the reducing agent. If using hydrogen gas, the vessel is pressurized.
-
The reaction is stirred at a specific temperature and pressure for a set duration, which is dependent on the catalyst and substrates used.
-
Upon completion, the catalyst is typically removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield the enantiomerically enriched (R)-(+)-1-(4-Methylphenyl)ethylamine.
Chiral HPLC Analysis
To determine the enantiomeric purity of (R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H).
Mobile Phase (Isocratic):
-
A mixture of n-hexane and isopropanol (IPA) is commonly used. A typical starting ratio is 90:10 (v/v).[5]
-
For basic analytes like amines, the addition of a small amount of an amine modifier such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.2%) to the mobile phase can improve peak shape.[5]
General Protocol:
-
Prepare a dilute solution of the amine sample in the mobile phase.
-
Set the HPLC system with the chosen chiral column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 254 nm.
-
The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.
-
Calculate the enantiomeric excess (ee%) based on the peak areas of the two enantiomers.
Mechanism of Action and Signaling Pathways
(R)-(+)-1-(4-Methylphenyl)ethylamine and related phenylethylamine derivatives act as central nervous system stimulants. Their primary mechanism of action involves the modulation of monoamine neurotransmission by interacting with the Trace Amine-Associated Receptor 1 (TAAR1).[6][7]
TAAR1 Signaling Pathway
Activation of TAAR1 by phenylethylamine derivatives initiates a G-protein-coupled signaling cascade. TAAR1 is coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[9][10] TAAR1 activation can also lead to the activation of Protein Kinase C (PKC).[9][10] Both PKA and PKC can then phosphorylate various downstream targets, including the dopamine transporter (DAT) and norepinephrine transporter (NET).[6][7] This phosphorylation can lead to the inhibition of dopamine and norepinephrine reuptake and can even induce the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their concentration and signaling.[6][9]
References
- 1. Buy (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [smolecule.com]
- 2. (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [chemicalbook.com]
- 3. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(+)-1-(4-Methylphenyl)ethylamine | CAS 4187-38-6 - Arran Chemical Company [arranchemical.ie]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace amine-associated receptor 1 is a modulator of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
